Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine
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Overview
Description
Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine is a peptide compound composed of five amino acids: glycine, L-asparagine, L-asparagine, L-proline, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-asparagine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-asparagine, L-proline, glycine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications, particularly at the proline residue.
Deamidation: Conversion of asparagine residues to aspartic acid under physiological conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acidic conditions (e.g., hydrochloric acid).
Oxidation: Oxidizing agents such as hydrogen peroxide.
Deamidation: Occurs spontaneously under physiological pH and temperature.
Major Products Formed
Hydrolysis: Produces smaller peptides and free amino acids.
Oxidation: Results in oxidized proline derivatives.
Deamidation: Produces aspartic acid residues.
Scientific Research Applications
Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications in neuroprotection and cancer treatment.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
Cyclo-L-prolylglycine: A neuroprotective dipeptide with similar structural elements.
N-phenylacetyl-glycyl-L-proline ethyl ether (GZK-111): A compound with neuroprotective and nootropic effects.
Properties
CAS No. |
742068-32-2 |
---|---|
Molecular Formula |
C17H27N7O8 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C17H27N7O8/c18-6-13(27)22-8(4-11(19)25)15(30)23-9(5-12(20)26)17(32)24-3-1-2-10(24)16(31)21-7-14(28)29/h8-10H,1-7,18H2,(H2,19,25)(H2,20,26)(H,21,31)(H,22,27)(H,23,30)(H,28,29)/t8-,9-,10-/m0/s1 |
InChI Key |
KTJRNLMMXBIYAT-GUBZILKMSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN)C(=O)NCC(=O)O |
Origin of Product |
United States |
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